Journal Name:International Journal of Food Engineering
Journal ISSN:2194-5764
IF:1.6
Journal Website:http://www.degruyter.com/view/j/ijfe
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Not
Modeling the boundary-layer flashback of premixed hydrogen-enriched swirling flames at high pressures
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.combustflame.2023.112900
We model the boundary-layer flashback (BLF) of CH4/H2/air swirling flames via large-eddy simulations with the flame-surface-density method (LES-FSD), in particular, at high pressures. A local displacement speed model tabulating the stretched flame speed is employed to account for the thermo-diffusive effects, flame surface curvature, and heat loss in LES-FSD. The LES-FSD well captures the propagation characteristics during the BLF of swirling flames. In the LES-FSD for lean CH4/H2/air flames at 2.5 bar, the critical equivalence ratio for flashback decreases with the increasing hydrogen volume fraction, consistent with the experiments. This is due to the improved modeling of effects of the flame stretch and heat loss on the local displacement speed. We also develop a simple model to predict the BLF limits of swirling flames. The model estimates the critical bulk velocity for given reactants and swirl number, via the balance between the flame-induced pressure rise and adverse pressure for boundary-layer separation. We validate the model against 14 datasets of CH4/H2/air swirling flame experiments, with the hydrogen volume fractions in fuel from 50% to 100%. The present model well estimates the flashback limits in various operating conditions.
Detail
Simulation and analysis of low-frequency instability in hot-fire test of a cryogenic hydrogen-oxygen preburner
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-11 , DOI: 10.1016/j.combustflame.2023.112874
Low-frequency chamber pressure oscillation is observed in the hot-fire test of a subscale cryogenic hydrogen-oxygen preburner. A lumped parameter simulation model with bipropellant injector is established by solving differential equations directly. Under the condition of constant inlet pressure, the frequency of oscillation of combustion chamber pressure increases with the decrease of combustion delay, while the variation trend of amplitude of oscillation of chamber pressure is opposite. As the combustion delay decreases to 1.76 ms, the pressure oscillation gradually converges and stabilizes, but its initial oscillation frequency is still about 2.7 Hz lower than that of the test. In addition, the influence of the volume ratio of liquid propellant in the combustion chamber is analyzed. The combustion time delay is set to 1.76 ms, and the frequency and amplitude of the pressure oscillation increase with the increase of the liquid volume ratio. With the liquid volume ratio set at 2.8%, the frequency and amplitude obtained by simulation are in good agreement with the test. In order to reproduce the continuous oscillation of the combustion chamber pressure during the 30 s process in the test, the pre-injection pressure test curve varying with time is used as the inlet condition. The liquid volume ratio and combustion delay are empirically corrected in real time using propellant flow rate and mixture ratio, respectively. The continuous oscillation of the simulated pressure during the 30 s test was obtained, and its frequency value and trend are completely consistent with the test data. It can be inferred that low-frequency unstable combustion related to combustion delay may have occurred in the hot-fire test of the preburner.
Detail
A revised model of ammonium perchlorate combustion with detailed kinetics
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.combustflame.2023.112891
In this study, we propose a revised coupled combustion model for ammonium perchlorate (AP), leveraging recent advances in the modeling of ammonia and NOx chemistry. A coupled combustion model relies on three founding bricks: a detailed gas-phase kinetic model, a condensed-phase decomposition model, and a pyrolysis law describing the relationship between the surface temperature and mass flow. The proposed gas-phase kinetic model, is validated against data on species sampling in jet-stirred reactors, laminar flame speed, and ignition delay time. These test cases, rarely used by the solid propellant community, highlight deficiencies in a reference mechanism from the literature. A new model for AP decomposition in the condensed phase is proposed to be used with the gas-phase mechanism. A suitable pyrolysis law is designed using the Zel’dovich–Novozhilov theory to ensure the stability of the coupled combustion model. The methodology employed is described in detail, for others to replicate. Finally, the overall model is applied to simulate the AP laminar flame in a 1D coupled approach. These calculations provide results on the regression rate, surface temperature, temperature sensitivity and species profiles for prescribed initial temperature of AP and ambient pressure. The behavior of the proposed combustion model is presented in comparison with other reference models. The role of gas-phase kinetics in modeling AP combustion is discussed.
Detail
Effect of CO2 dilution on structures of premixed syngas/air flames in a gas turbine model combustor
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.combustflame.2023.112912
The impact of CO2 dilution on combustion of syngas (a mixture of H2, CO, and CH4) was investigated in a lab-scale gas turbine model combustor at atmospheric pressure conditions. Two mild dilution levels of CO2, corresponding to 15% and 34% of CO2 mole fraction in the syngas/CO2 mixtures, were experimentally investigated to evaluate the effects of CO2 dilution on the flame structures and the emissions of CO and NOx. All experiments were performed at a constant Reynolds number (Re = 10000). High-speed flame luminescence, simultaneous planar laser-induced fluorescence (PLIF) measurements of the OH radicals and particle image velocimetry (PIV) were employed for qualitative and quantitative assessment of the resulting flame and flow structures. The main findings are: (a) the operability range of the syngas flames is significantly affected by the CO2 dilution, with both the lean blowoff (LBO) limit and the flashback limit shifting towards fuel-richer conditions as the CO2 dilution increases; (b) syngas flames exhibit flame-pocket structures with chemical reactions taking place in isolated pockets surrounded by non-reacting fuel/air mixture; (c) the inner recirculation zone tends to move closer to the burner axis at high CO2 dilution, and (d) the NOx emission becomes significantly lower with increasing CO2 dilution while the CO emission exhibits the opposite trend. The flame-pocket structure is more significant with increased CO2 dilution level. The low NOx emissions and high CO emissions are the results of the flame-pocket structures.
Detail
Resonance enhanced multiphoton ionization detection of aromatics formation in fuel-rich flames
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.combustflame.2023.112820
Polycyclic aromatic hydrocarbons (PAHs) are formed in fuel-rich and sooting hydrocarbon flames. These compounds and smaller aromatic flame constituents, such as benzene, toluene and naphthalene can be detected by flame-sampling molecular beam mass spectrometry (MBMS). They are readily ionized by photoionization with UV light, either in resonant or non-resonant ionization processes. The multiphoton ionization of benzene, toluene, and styrene with MBMS detection was investigated as a function of laser power and wavelength and the quantitative relation between ion signal and mole fractions in the flames was established. These measurements were prerequisites for the measurement of quantitative mole fraction profiles of these species in flames of various fuels. In addition, the measurements provide relative mole fraction profiles of various other aromatic flame species. The results are compared to measurements of aromatics in butadiene, propyne, and allene flames by single-photon ionization with vacuum ultraviolet radiation from a synchrotron source and other literature data.
Detail
On the critical initiation of planar detonation in Noble-Abel and van der Waals gas
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.combustflame.2023.112890
The critical decay rate theory (C.A. Eckett, J.J. Quirk, J.E. Shepherd, Journal of Fluid Mechanics 421 (2000) 147–183) on detonation initiation in unsteady flow was extended from ideal to Noble-Abel and van der Waals gas, in which the finite molecular volume effect (or repulsion force) and the inter-molecular attraction effect (or attraction force) were included. Considering the reactive Euler equations, the reaction zone temperature-gradient equation was established independently of the equation of state and wave geometry, and then solved asymptotically by assuming large activation energy, planar wave front and a one-step irreversible reaction model. A critical decay time was derived as the critical condition for detonation initiation. It was found that the inter-molecular attraction effect makes initiation more difficult by increasing the critical decay time, whereas the finite molecular volume effect promotes initiation. The real gas effects are enhanced when increasing the reduced activation energy and/or decreasing the heat capacity ratio of perfect gas. The applicability and generality of the asymptotic solutions were evaluated by comparison with quasi-unsteady simulation employing detailed reaction models for hydrogen-air and ethylene-air mixtures, and with the further simplified, fully analytical solutions based on strong-shock assumption. The critical conditions of the asymptotic solutions are qualitatively consistent with those obtained with the detailed mechanisms. The asymptotic solutions can also be well reproduced by the simple analytical solutions in most conditions. This study thus establishes a simple, yet reliable, method to evaluate the real gas effect on detonation initiation in high-pressure conditions.
Detail
Kinetic model-based group contribution method for derived cetane number prediction of oxygenated fuel components and blends
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.combustflame.2023.112883
A four-step autoignition model was used to derive an expression for the ignition delay (ID) measured in ignition quality testers (IQT) with the derived cetane number (DCN) determined from this ID using the ASTM D6890 standard correlation. The model predicts DCN for individual compounds and blends as a function of each compound's global initiation and net chain branching rate constants. Expressions for these values were determined assuming they could be related to the functional groups present in each compound. Measurement data for 125 compounds and 94 binary and ternary blends (including oxygenates: alcohols, aldehydes, esters, ethers, and ketones), from literature and from measurements performed in our lab, were used to obtain the dependence of the measured ignition delay on each functional group. The new kinetic model-based group contribution method was able to predict the ignition delay of both pure compounds and blends, with an average DCN error of 4.4 (19%) and 2.8 (11%), respectively. The blend model was also used to develop an ID mixing rule by incorporating existing IQT ignition delay data for each compound. Use of the mixing rule gave an average DCN error of 3.6 (16%) for blends. Both the blend model and mixing rule were found to be superior compared to standard linear by volume fraction or mole fraction mixing rules commonly used to estimate the DCN of mixtures.
Detail
Assessment of the LES-FGM framework for capturing stable and unstable modes in a hydrogen / methane fuelled premixed combustor
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.combustflame.2023.112904
The main objective of this paper is to assess the capability of compressible Large Eddy Simulations (LES) to capture azimuthal combustion instability. The thickened flame model coupled with Flamelet Generated Manifold (FGM) tabulated chemistry is used as the combustion model. LES of an annular combustor is performed for five cases featuring stable and unstable combustion of hydrogen-methane mixtures. The unstable modes feature azimuthal instabilities and this annular combustor is used to test the LES-FGM framework. A consistent methodology is applied across all cases. It is found that LES predicts azimuthal modes for stable cases but these modes are weak and intermittent with pressure fluctuation amplitudes within the order of experimental noise. In addition, the unstable cases capture azimuthal modes that have approximately the same frequency as that of the experiment though the amplitudes of the modes are over-predicted. This suggests that the described LES-FGM framework is able to predict the onset of thermoacoustic instabilities and their qualitative changes with addition of hydrogen.
Detail
OH-PLIF study on the mechanism regulating flame-wall interaction with catalytically active CeO2-ZrO2 coatings
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.combustflame.2023.112917
Technically, using catalytically active coatings regulate flame-wall interactions to enhance flame stability in small-scale burners, such as the common ZrO2-based ceramics with doping CeO2 which benefit to improve the high-temperature mobility and reactivity of lattice oxygen as an oxygen source to promote gas phase combustion. Probing by OH-PLIF laser diagnosis, the aim of this study was to investigate the dopant content effect (0–20 wt.% CeO2) on the flame characteristics of methane-air mixtures of varying equivalence ratio (0.9, 1.0, and 1.2) in an adjustable-gap narrow channel (2–12 mm) at a wall temperature range of 373 K to 973 K, including the dynamic flame morphology, flame quenching performance, and near-wall spatial distribution of OH radicals. Results show that the flame-wall distances are strongly correlated with wall temperature, equivalence ratio, and channel scale. After doping CeO2, the measured quenching distances can significantly drop, but do not show a linear downward trend with increasing CeO2 content. The case of 5%CeO2-ZrO2 coating demonstrates a small critical quenching Peclet number at high wall temperatures. The maximum OH fluorescence intensity in flame core areas increases with CeO2 doping into CeO2-ZrO2 at 973 K when the channel clearance is less than 4 mm. However, the absolute concentration of near-wall surviving OH radicals in the presence of 20%CeO2-ZrO2 coating is substantially lower than in the 5%CeO2-ZrO2 case due to differences in the redox properties. In situ diffuse reflectance infrared Fourier transformations spectroscopy tests further indicate that the adsorption quantities of C2H4 and C2H6 species on the coating surface also show a non-monotonous CeO2 dependence, as they are important intermediates in the low-temperature C2 chain reaction of methane.
Detail
Effects of turbulence on variations in early development of hydrogen and iso-octane flame kernels under engine conditions
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.combustflame.2023.112914
The understanding and prediction of the early development of flame kernels are of high practical importance for the robust relight of aviation gas turbines and the control of cycle-to-cycle variations (CCV) of spark-ignition engines. CCV are known to correlate strongly with early flame kernel development and complicate the optimization of such engines in terms of safety, thermal efficiency, and engine emissions. The flame kernel initiated by a spark is initially small, in the very early combustion phase typically smaller than the size of the turbulent integral length scales. Therefore, the development of the flame kernel is dominated by local, intermittent flow fluctuations and can vary under the same nominal conditions. In this study, the effects of turbulence on the early development of premixed iso-octane and hydrogen turbulent flame kernels under realistic engine conditions are investigated through direct numerical simulations. Multiple realizations were simulated under the same nominal conditions for both fuels. Significant variations in flame kernel interactions with turbulence can be identified among different realizations. The fuel consumption rate varies by a factor of two, which is remarkable considering that only statistical differences in the local flow field are present between different realizations. Effects of different flow features of the initial flow fields on the flame kernel development were analyzed. It was found that the flow motion on the scale of the ignition radius, specifically the fluid deformation, which is characterized by the invariants of the strain rate tensor, determines the global shape of the kernel, while the variations of the kernel growth rate are mostly driven by the variations of the smallest turbulent scales. In particular, turbulence influences the flame surface area growth mainly through the tangential strain rate at the flame surface, which is shown to result from the small-scale turbulent motion. Due to differential diffusion effects, hydrogen and iso-octane exhibit significantly different flame responses to curvature, which is comprehensively studied for both fuels. The findings in this study will guide the development of combustion models that are capable to capture variations of the early flame kernels based on the local turbulence dissipation rate.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.10 18 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/dgijfe